2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the pyrazolo-oxazine family, characterized by a fused bicyclic core (pyrazolo[1,5-c][1,3]oxazine) substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a thiophen-3-yl moiety. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system and metabolic stability . The 5,10b-dihydro configuration suggests partial saturation, which may influence conformational flexibility and solubility compared to fully aromatic analogs .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-2-4-18-15(3-1)17-10-16(13-5-6-19-20(9-13)25-12-24-19)22-23(17)21(26-18)14-7-8-27-11-14/h1-9,11,17,21H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJMWUPOOHOZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CSC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and thiophene intermediates, followed by their coupling with a suitable pyrazole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Synthesis and Structure
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves multiple steps with careful measurement of reactants and precise control of reaction conditions to optimize yield and purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing the synthesized compound. The molecular structure consists of a central pyrazolooxazine ring system fused with a benzo[d][1,3]dioxole and a thiophene moiety. This arrangement contributes to its unique chemical properties and potential biological activities.
Key data points regarding its molecular structure include:
- Molecular Formula The molecular formula is C21H16N2O3S.
- Molecular Weight The molecular weight is 376.43 g/mol.
Potential Applications
The potential applications of this compound include:
- Drug Development It can be a lead compound for novel therapeutics.
- Medicinal Chemistry Research It can be used in studies to explore new treatments for various diseases.
Related Compounds and Research
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit mechanisms involving:
- Inhibition of angiogenesis
- Inhibition of P-glycoprotein activity
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with related derivatives:
Key Observations :
- Electron-withdrawing vs.
- Biological activity : Antimicrobial activity is prevalent in pyrazole derivatives (e.g., compound 1) , whereas spiro-oxazines and oxadiazoles show promise in CNS disorders.
Physicochemical Properties
- Solubility : The dihydro-pyrazolo-oxazine core may improve aqueous solubility compared to fully aromatic systems (e.g., oxadiazoles) due to reduced planarity .
- Thermal stability : Melting points for analogs range from 152°C (pyrazole-carbohydrazides) to 268°C (quinazoline derivatives) , suggesting the target compound’s stability may depend on substituent bulk.
Pharmacological Profiles
- aureus, while spiro-oxazines require higher concentrations (250 µg/mL).
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule featuring unique structural components that suggest potential biological activities. The presence of the benzo[d][1,3]dioxole and thiophene moieties in its structure indicates that it may interact with various biological targets, leading to diverse pharmacological effects.
Structural Characteristics
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its intricate structure can be represented as follows:
Where , , , , and denote the number of respective atoms in the compound.
Biological Activity Overview
Research into similar compounds has shown a variety of biological activities, including:
- Anticancer Activity : Compounds with benzo[d][1,3]dioxole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies on derivatives have reported IC50 values indicating potent activity against HepG2 and HCT116 cell lines, often surpassing standard reference drugs like doxorubicin .
- Antimicrobial Properties : The presence of thiophene rings in related compounds has been linked to antimicrobial effects, suggesting that our compound may also exhibit similar properties through mechanisms involving disruption of microbial cell membranes or inhibition of vital metabolic pathways.
- Enzyme Inhibition : The structural features may allow for interaction with specific enzymes or receptors. For example, the benzo[d][1,3]dioxole moiety is known to engage in π-π interactions with aromatic amino acids in proteins, potentially modulating various biochemical pathways.
The mechanisms through which This compound exerts its biological effects are not fully elucidated but may involve:
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
- Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in related structures through the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds can be made:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Compound A | Thiophene ring | Antimicrobial | Lacks dioxole moiety |
| Compound B | Oxadiazole | Anticancer | No pyrrolidine structure |
| Compound C | Dioxole | Anti-inflammatory | Different substituents on dioxole |
This table illustrates that while there are compounds with overlapping functionalities, the specific combination of functional groups in our target compound may confer unique properties that could be exploited for therapeutic purposes.
Case Studies
Several studies have focused on derivatives containing similar structural motifs. For instance:
- Cytotoxicity Studies : A series of thiourea derivatives incorporating benzo[d][1,3]dioxole were synthesized and evaluated for their anticancer activity. These studies revealed significant cytotoxicity against several cancer cell lines with IC50 values lower than those of established chemotherapeutics .
- Mechanistic Insights : Research involving molecular docking studies has provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
- Methodological Answer: The compound’s core structure can be synthesized via cyclocondensation of substituted pyrazole intermediates with heterocyclic aldehydes. For example, pyrazolo-oxazine derivatives are often prepared by reacting 4,5-dihydropyrazole carboxamides with acid chlorides in chloroform under basic conditions (e.g., triethylamine), followed by NaHCO₃ washing and vacuum drying . Key steps include regioselective ring closure and purification via recrystallization (DMF/EtOH mixtures are common) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, ¹H NMR peaks at δ 5.93 ppm (OCH₂O) and δ 1.29 ppm (C(CH₃)₃) confirm benzo-dioxole and tert-butyl substituents, respectively . X-ray crystallography using SHELX software refines bond lengths and angles, with Mercury CSD aiding in packing pattern analysis .
Q. What are the primary biological assays used to evaluate its bioactivity?
- Methodological Answer: Anticonvulsant and antiproliferative activities are assessed via in vivo seizure models (e.g., maximal electroshock) and in vitro cell viability assays (e.g., HCT-116 colon cancer cells). IC₅₀ values are calculated using dose-response curves, with MIC assays (e.g., 0.1–0.23 mg/mL) quantifying antimicrobial potency .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer: Optimizing reaction stoichiometry (e.g., 1:1 molar ratio of pyrazole intermediates to acid chlorides) and using anhydrous solvents (e.g., chloroform) reduces hydrolysis byproducts. Catalytic systems like Pd(dppf)Cl₂ in cross-coupling reactions enhance regioselectivity, as seen in boron-mediated arylations . Microwave-assisted synthesis may also accelerate cyclization .
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer: Discrepancies in SHELXL refinement (e.g., high R-factor values) often arise from disordered solvent molecules or twinning. Strategies include:
- Using the TWIN/BASF commands in SHELX to model twinning .
- Void analysis in Mercury CSD to identify unaccounted electron density .
- Cross-validating with spectroscopic data (e.g., ¹³C NMR shifts for carbonyl groups) .
Q. What strategies enhance bioactivity through structural modifications?
- Methodological Answer: Substituent effects are systematically studied via SAR:
- Introducing electron-withdrawing groups (e.g., -Cl) on aryl rings improves antimicrobial activity (MIC: 0.125 mg/mL) .
- Replacing tert-butyl with fluorinated groups (e.g., -CF₃) enhances blood-brain barrier penetration for anticonvulsant applications .
- Molecular docking (e.g., HDAC6 inhibitors) guides triazole or thiazole appendages to optimize binding .
Q. How to validate mechanistic hypotheses for its biological activity?
- Methodological Answer: Isotopic labeling (e.g., ¹⁸O in oxazine rings) tracks metabolic pathways via LC-MS. For antiproliferative activity, flow cytometry identifies apoptosis markers (e.g., caspase-3 activation) in treated HCT-116 cells . Computational MD simulations (e.g., GROMACS) model ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
